(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H9BrClN3 and a molecular weight of 238.51 g/mol . This compound is characterized by the presence of a bromopyrimidine moiety attached to an ethanamine group, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride typically involves the bromination of pyrimidine derivatives followed by amination and subsequent formation of the hydrochloride salt. One common method involves the reaction of 5-bromopyrimidine with ®-1-aminoethane under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or thiourea, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while reduction with sodium borohydride results in debrominated products .
Scientific Research Applications
(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of (1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity . The ethanamine group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride: A stereoisomer with similar chemical properties but different biological activity.
5-Bromopyrimidine: A simpler compound lacking the ethanamine group, used in similar applications but with different reactivity.
Pyrimido[1,2-a]benzimidazoles: Compounds with a similar pyrimidine core but different substituents, used in various pharmacological studies.
Uniqueness
(1R)-1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both bromopyrimidine and ethanamine groups. This combination imparts distinct chemical and biological properties, making it valuable in research and industrial applications .
Properties
CAS No. |
2408937-25-5 |
---|---|
Molecular Formula |
C6H9BrClN3 |
Molecular Weight |
238.51 g/mol |
IUPAC Name |
(1R)-1-(5-bromopyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H8BrN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
QXMJPCKYQPGFRU-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=N1)Br)N.Cl |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.